

NBD-14270: A Dual-Action Inhibitor for HIV-1 Research

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Compound of Interest		
Compound Name:	NBD-14270	
Cat. No.:	B15567460	Get Quote

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

NBD-14270 is a potent, small-molecule antagonist of HIV-1 entry that also exhibits inhibitory activity against HIV-1 reverse transcriptase.[1][2] Its dual mechanism of action makes it a valuable tool compound for investigating multiple stages of the HIV-1 lifecycle. NBD-14270 binds to the envelope glycoprotein gp120, mimicking the interaction of the host cell receptor CD4.[1] This binding event is thought to induce conformational changes in gp120, preventing the subsequent steps required for viral fusion and entry into the host cell.[3][4] Additionally, NBD-14270 has been shown to inhibit reverse transcriptase by bridging the non-nucleoside reverse transcriptase inhibitor (NNRTI) and nucleoside reverse transcriptase inhibitor (NRTI) binding sites.[1][2] This multifaceted activity, combined with its low cytotoxicity, positions NBD-14270 as a critical tool for HIV research and drug development.[1][5]

Data Presentation

The following tables summarize the quantitative data for **NBD-14270** and related compounds, providing a comparative overview of their antiviral activity and cytotoxicity.

Table 1: Antiviral Activity and Cytotoxicity of NBD-14270



Compo und	Assay Type	Virus Strain/T arget	IC50 (μM)	EC50 (μM)	СС50 (µМ)	Selectiv ity Index (SI)	Referen ce
NBD- 14270	Single- cycle Infectivity (TZM-bl)	50 HIV-1 Env- pseudoty ped viruses	0.18	-	>100	>555	[5]
NBD- 14270	Single- cycle (TZM-bl Cells)	HIV-1	0.16	-	109.3	683	[5]
NBD- 14270	Antiviral Activity	HIV-1 wild-type	-	<0.2	>100	>500	[1]
NBD- 14270	RT Enzyme Inhibition	HIV-1 RT	<5	-	-	-	[1][2]

Table 2: Comparative Activity of NBD-series Compounds in Cell-Cell Fusion Assay

Compound	IC50 (μM) in H9/HIV-1IIIB and MT-2 cell fusion	Reference
NBD-556	~2.5 - 4.5	[6]
NBD-09027	~2.5 - 4.5 (nearly 2-fold improvement over NBD-556)	[6]
NBD-11008	~2.5 - 4.5 (nearly 2-fold improvement over NBD-556)	[6]

Experimental Protocols

Detailed methodologies for key experiments utilizing NBD-14270 are provided below.



HIV-1 Env-Pseudovirus Infectivity Assay (TZM-bl cells)

This assay measures the ability of **NBD-14270** to inhibit viral entry mediated by the HIV-1 envelope glycoprotein. TZM-bl cells are engineered HeLa cells that express CD4, CXCR4, and CCR5 and contain integrated luciferase and β -galactosidase reporter genes under the control of the HIV-1 LTR.

Materials:

- TZM-bl cells (NIH AIDS Reagent Program)
- HIV-1 Env-pseudotyped virus stocks
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and antibiotics
- NBD-14270 stock solution (in DMSO)
- DEAE-Dextran
- Bright-Glo™ Luciferase Assay System (Promega)
- 96-well cell culture plates (white, clear bottom)
- Luminometer

Protocol:

- Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 μL of complete DMEM and incubate overnight at 37°C, 5% CO2.
- Prepare serial dilutions of NBD-14270 in complete DMEM.
- On the day of infection, carefully remove the culture medium from the cells.
- Add 50 μL of the NBD-14270 dilutions to the appropriate wells. Include wells with medium and DMSO as a vehicle control.



- Add 50 μL of HIV-1 Env-pseudotyped virus (at a predetermined optimal dilution) to each well containing the compound.
- Include control wells with cells and virus only (no compound) and cells only (no virus).
- Add DEAE-Dextran to a final concentration of 11 μg/mL to all wells to enhance infectivity.
- Incubate the plates for 48 hours at 37°C, 5% CO2.
- After incubation, remove 100 μL of the supernatant from each well.
- Add 100 µL of Bright-Glo™ reagent to each well.
- Incubate at room temperature for 2 minutes to allow for cell lysis.
- Measure the luminescence using a luminometer.
- Calculate the percent inhibition of viral entry for each concentration of NBD-14270 relative to the virus control and determine the IC50 value.

Cell-Cell Fusion Inhibition Assay

This assay assesses the ability of **NBD-14270** to block the fusion between HIV-1 expressing cells and target cells.

Materials:

- Effector cells: H9 cells chronically infected with HIV-1 (H9/HIV-1IIIB)
- Target cells: MT-2 cells (expressing CXCR4)
- Calcein-AM fluorescent dye
- Complete RPMI-1640 medium
- NBD-14270 stock solution (in DMSO)
- 96-well plates



· Fluorescence plate reader

Protocol:

- Label the effector H9/HIV-1IIIB cells with Calcein-AM for 30 minutes at 37°C.[6]
- Wash the labeled effector cells twice with PBS to remove excess dye.
- Prepare serial dilutions of **NBD-14270** in complete RPMI-1640 medium in a 96-well plate.
- Add the labeled effector cells and unlabeled target MT-2 cells to the wells at a ratio of 1:10.
 [6]
- Incubate the plate for 3 hours at 37°C to allow for cell-cell fusion.[6]
- Measure the fluorescence intensity using a fluorescence plate reader. The transfer of Calcein from effector to target cells upon fusion results in an increased fluorescence signal.
- Calculate the percent inhibition of cell-cell fusion for each concentration of NBD-14270
 relative to the control (no compound) and determine the IC50 value.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay measures the direct inhibitory effect of **NBD-14270** on the enzymatic activity of HIV-1 reverse transcriptase.

Materials:

- Recombinant HIV-1 Reverse Transcriptase (RT)
- RT assay kit (e.g., colorimetric or radioactive)
- NBD-14270 stock solution (in DMSO)
- Appropriate buffers, templates, primers, and nucleotides as per the kit instructions
- · 96-well plates
- Plate reader (spectrophotometer or scintillation counter)



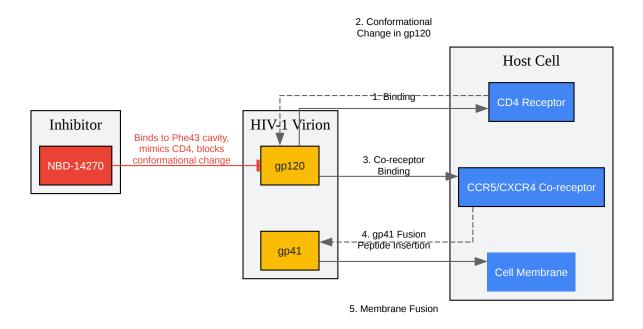
Protocol:

- Prepare serial dilutions of NBD-14270 in the assay buffer.
- In a 96-well plate, add the diluted **NBD-14270** to the reaction mixture containing the template/primer, dNTPs (one of which is labeled if using a radioactive assay), and reaction buffer.
- Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT to each well.
- Include positive controls (known RT inhibitor like Nevirapine) and negative controls (DMSO vehicle).
- Incubate the plate at 37°C for the time specified in the kit protocol (typically 1 hour).
- Stop the reaction and process the samples according to the kit instructions to quantify the amount of newly synthesized DNA.
- Measure the signal (absorbance or radioactivity) using a plate reader.
- Calculate the percent inhibition of RT activity for each concentration of NBD-14270 and determine the IC50 value.

Visualizations

The following diagrams illustrate the mechanism of action of **NBD-14270** and the experimental workflows.

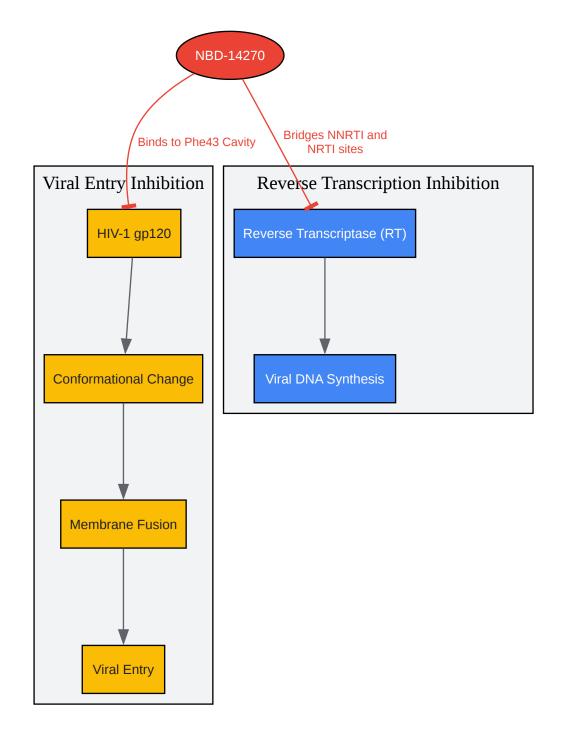




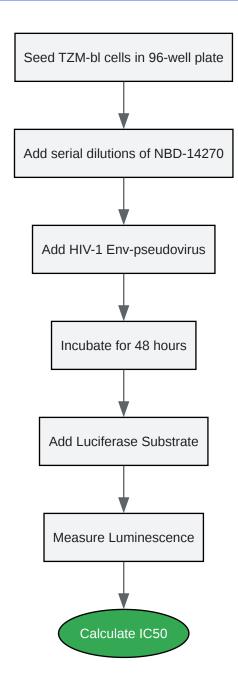
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Caption: HIV-1 entry pathway and the inhibitory action of NBD-14270 on gp120.









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